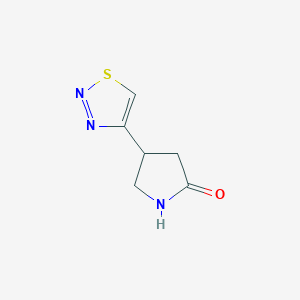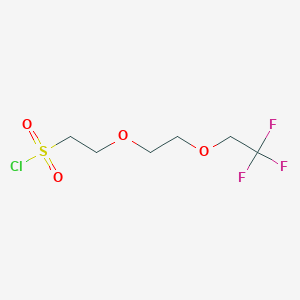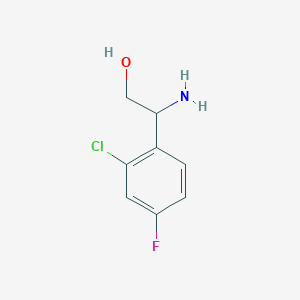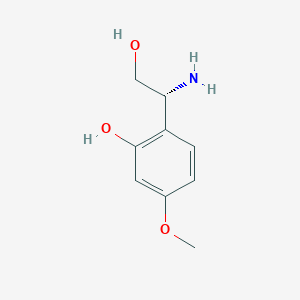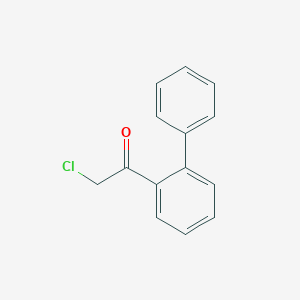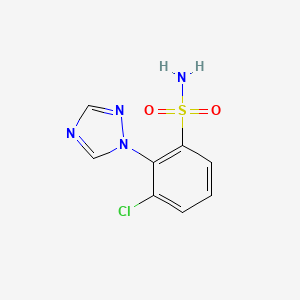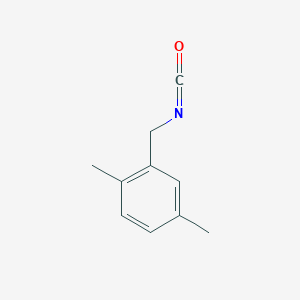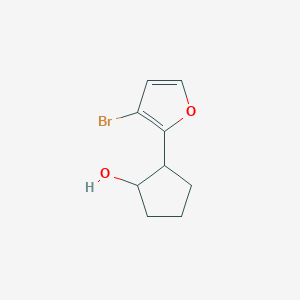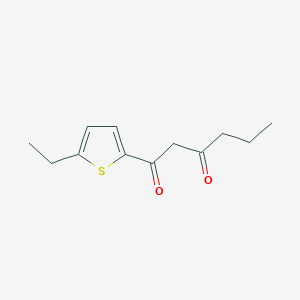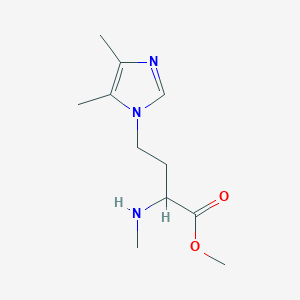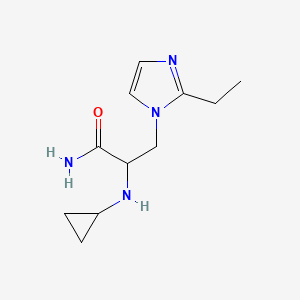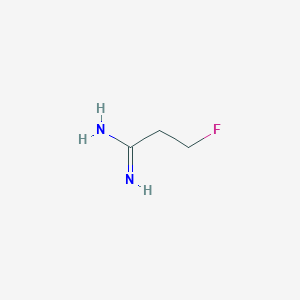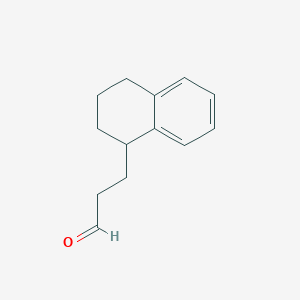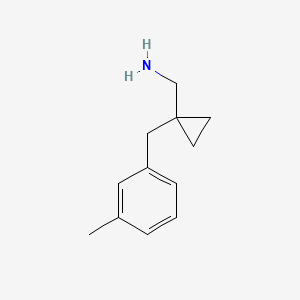![molecular formula C7H14O2 B13619997 2-Methyl-2-[(propan-2-yloxy)methyl]oxirane CAS No. 37459-12-4](/img/structure/B13619997.png)
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane, also known as 2-isopropyl-2-methyloxirane, is an organic compound with the molecular formula C6H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is a colorless liquid with a molecular weight of 100.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane can be synthesized through various methods. One common approach involves the reaction of isopropyl alcohol with an epoxide precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Diols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(propan-2-yloxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Similar in structure but with a propenyl group instead of an isopropyl group.
2-Propanol, 2-methyl-:
Uniqueness
2-Methyl-2-[(propan-2-yloxy)methyl]oxirane is unique due to its combination of an isopropyl group and an epoxide ring. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
37459-12-4 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-methyl-2-(propan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H14O2/c1-6(2)8-4-7(3)5-9-7/h6H,4-5H2,1-3H3 |
Clé InChI |
FCNZUXHMZNVUGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


